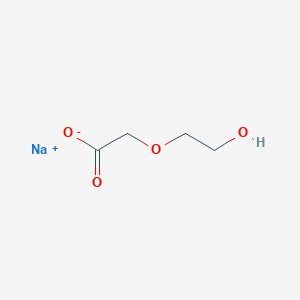
2-Fluoro-2-phenylacetonitrile
Overview
Description
2-Fluoro-2-phenylacetonitrile is a useful research compound. Its molecular formula is C8H6FN and its molecular weight is 135.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-2-phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-2-phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
An uncommon reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, with the loss of three fluorine atoms, leading to a trimeric compound, was reported. This compound was isolated and characterized by NMR and MS/MS studies, proposing an unprecedented mechanism (Stazi et al., 2010).
Metalated nitriles and enolates can rapidly and efficiently abstract chlorine from 2-chloro-2-fluoro-2-phenylacetonitrile to afford a range of chloronitriles and chloroesters. This method provides the first general anionic chlorination of alkylnitriles under mild conditions, tolerating numerous functional groups (Pitta & Fleming, 2010).
Marine fungi were found to catalyze the biotransformation of phenylacetonitrile to 2-hydroxyphenylacetic acid. This process involves firstly hydrolysing the nitrile group, then hydroxylating the aromatic ring, producing 2-hydroxyphenylacetic acid with 51% yield. Additionally, 4-fluorophenylacetonitrile was exclusively biotransformed to 4-fluorophenylacetic acid by Aspergillus sydowii Ce19 (Oliveira et al., 2013).
The Michael addition of the carbanion of 2-phenylacetonitrile to fluoroalkylated α,β-unsaturated imines has been used to synthesize functionalized fluorinated primary enamines and 2-aminopyridine derivatives, demonstrating a regioselective conjugate addition (Fernández de Trocóniz et al., 2013).
α-Fluorophenylacetonitriles were prepared by treating the corresponding benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (DAST). This method for introducing fluorine alpha to a cyano group is applicable to the cyanohydrin trimethylsilylethers of aromatic ketones (Letourneau & Mccarthy, 1985).
An efficient synthesis of a variety of 2-arylacetonitriles containing a fluorinated stereogenic center through organo-catalyzed Michael addition reaction of 2-fluoro-2-arylacetonitriles was developed. This protocol uses a cheap organocatalyst and has a broad substrate scope (Chen et al., 2021).
properties
IUPAC Name |
2-fluoro-2-phenylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKQLRDKQOEOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-phenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] hydrochloride](/img/structure/B7952117.png)





